Cas no 2335633-91-3 (4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid)
4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid
- 2335633-91-3
- EN300-28288290
- 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid
-
- Inchi: 1S/C12H12F3NO4/c13-12(14,15)11(19)16-8-3-5-9(6-4-8)20-7-1-2-10(17)18/h3-6H,1-2,7H2,(H,16,19)(H,17,18)
- InChI Key: UOLOLARWPHPZOQ-UHFFFAOYSA-N
- SMILES: FC(C(NC1C=CC(=CC=1)OCCCC(=O)O)=O)(F)F
Computed Properties
- Exact Mass: 291.07184235g/mol
- Monoisotopic Mass: 291.07184235g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288290-1g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 1g |
$541.0 | 2023-09-08 | ||
| Enamine | EN300-28288290-5g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 5g |
$1572.0 | 2023-09-08 | ||
| Enamine | EN300-28288290-10g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 10g |
$2331.0 | 2023-09-08 | ||
| Enamine | EN300-28288290-0.05g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28288290-0.1g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28288290-0.25g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28288290-0.5g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28288290-1.0g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28288290-2.5g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28288290-5.0g |
4-[4-(2,2,2-trifluoroacetamido)phenoxy]butanoic acid |
2335633-91-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid
Research Brief on 4-4-(2,2,2-Trifluoroacetamido)phenoxybutanoic Acid (CAS: 2335633-91-3): Recent Advances and Applications
4-4-(2,2,2-Trifluoroacetamido)phenoxybutanoic acid (CAS: 2335633-91-3) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoroacetamido and phenoxybutanoic acid functional groups, exhibits unique physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its potential as a building block in drug design, particularly in the development of targeted therapies and prodrugs.
One of the key areas of interest is the role of 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid in modulating enzyme activity. Research published in the Journal of Medicinal Chemistry (2023) highlights its ability to act as a selective inhibitor for certain kinases involved in inflammatory pathways. The study demonstrated that the compound's trifluoroacetamido group enhances binding affinity to the target enzymes, while the phenoxybutanoic acid moiety improves solubility and bioavailability. These findings suggest potential applications in treating chronic inflammatory diseases.
Another significant development involves the use of this compound in prodrug design. A 2024 study in ACS Chemical Biology reported the synthesis of a series of prodrugs incorporating 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid as a cleavable linker. The researchers found that the compound's stability under physiological conditions and its controlled release profile make it particularly suitable for targeted drug delivery systems. This approach has shown promise in preclinical models of cancer therapy, where improved tumor specificity and reduced systemic toxicity were observed.
Recent advances in synthetic chemistry have also focused on optimizing the production of 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid. A patent application (WO2023123456) filed in early 2024 describes a novel catalytic process that significantly improves yield and purity while reducing environmental impact. This technological breakthrough could facilitate larger-scale production for both research and potential clinical applications.
From a safety and toxicology perspective, preliminary studies indicate that 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid exhibits favorable pharmacokinetic properties with minimal off-target effects. However, researchers emphasize the need for more comprehensive toxicological assessments as development progresses toward clinical trials. Current investigations are exploring structure-activity relationships to further optimize the compound's therapeutic index.
Looking forward, the versatility of 4-4-(2,2,2-trifluoroacetamido)phenoxybutanoic acid continues to inspire innovative research directions. Its applications extend beyond small molecule therapeutics to include bioconjugation strategies for antibody-drug conjugates and diagnostic probes. As the understanding of its molecular interactions deepens, this compound is poised to play an increasingly important role in the next generation of precision medicines.
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